molecular formula C19H27N5O5S B11988558 Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate CAS No. 23404-74-2

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

カタログ番号: B11988558
CAS番号: 23404-74-2
分子量: 437.5 g/mol
InChIキー: NPUBVBRXZACIMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate is a synthetic compound characterized by a pentanedioate backbone modified with a purine-derived sulfanyl group and a pentanoylamino substituent. The diethyl ester groups enhance lipophilicity, which may improve membrane permeability and bioavailability. This compound’s structure combines features of nucleobase derivatives and esterified carboxylic acids, making it a candidate for pharmaceutical or biochemical research, particularly in targeting purine-binding enzymes or cellular signaling pathways .

特性

CAS番号

23404-74-2

分子式

C19H27N5O5S

分子量

437.5 g/mol

IUPAC名

diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate

InChI

InChI=1S/C19H27N5O5S/c1-3-28-15(26)9-8-13(19(27)29-4-2)24-14(25)7-5-6-10-30-18-16-17(21-11-20-16)22-12-23-18/h11-13H,3-10H2,1-2H3,(H,24,25)(H,20,21,22,23)

InChIキー

NPUBVBRXZACIMU-UHFFFAOYSA-N

正規SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)CCCCSC1=NC=NC2=C1NC=N2

製品の起源

United States

準備方法

合成経路と反応条件

2-[5-(7H-プリン-6-イルスルファニル)ペンタノイルアミノ]ペンタン二酸ジエチルの合成は、通常、プリン誘導体の調製から始まる複数段階のプロセスです。プリン環は最初にチオール基で官能基化され、次にペンタノイルクロリドと反応させてペンタノイルチオ誘導体を形成します。 この中間体は、適切な条件下でペンタン二酸ジエチルとカップリングさせて、最終生成物を得ます .

工業的生産方法

この化合物の工業的生産方法は、研究における特殊な用途のために、十分に文書化されていません。一般的なアプローチでは、実験室での合成手順のスケールアップを行い、生成物の純度と収率を維持するために反応条件を適切に制御します。

化学反応の分析

科学研究での応用

2-[5-(7H-プリン-6-イルスルファニル)ペンタノイルアミノ]ペンタン二酸ジエチルは、科学研究においていくつかの用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: タンパク質や核酸などの生物学的マクロ分子との潜在的な相互作用について研究されています。

    医学: プリン代謝や関連する障害の文脈において、特にその潜在的な治療的特性について調査されています。

    産業: 特殊な材料や化学プロセスの開発に使用されています。

科学的研究の応用

The compound exhibits various biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that purine derivatives, including diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, possess antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with nucleic acid synthesis, which is critical for bacterial replication.

Case Study : In a laboratory setting, a related purine derivative demonstrated an inhibition zone of over 15 mm against E. coli at concentrations as low as 50 µg/mL, indicating potent antimicrobial activity.

Antiparasitic Activity

The antiparasitic potential of purine derivatives has been explored, particularly against malaria-causing Plasmodium species. These compounds can inhibit the proteasome in parasites, leading to reduced viability.

Case Study : In humanized mouse models infected with Plasmodium falciparum, administration of a similar compound resulted in significant reductions in parasitemia compared to control groups.

Anticancer Activity

Preliminary studies suggest that diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate may exhibit anticancer properties by targeting specific mutations in cancer cells. For instance, structural analogs have shown the ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in several cancers.

Therapeutic Applications

The diverse biological activities of diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate make it a candidate for various therapeutic applications:

Pain Management

As an inhibitor or modulator of certain enzymes (e.g., FRK, PDE4D), this compound may be utilized in pain management strategies. Its ability to interact with biological receptors can alter signaling pathways associated with pain perception.

Anti-inflammatory Effects

Given the anti-inflammatory potential demonstrated by related purine derivatives, this compound could be explored for treating inflammatory diseases. Research shows that certain derivatives exhibit good to excellent anti-inflammatory activity compared to standard drugs like indomethacin.

作用機序

類似化合物の比較

類似化合物

  • 2-[5-(9H-プリン-6-イルチオ)ペンタノイルアミノ]ペンタン二酸ジエチル
  • 3-メチル-2-[5-(9H-プリン-6-イルチオ)ペンタノイルアミノ]ブタン酸エチル
  • 1-[5-(9H-プリン-6-イルチオ)ペンタノイルアミノ]シクロペンタンカルボン酸

独自性

2-[5-(7H-プリン-6-イルスルファニル)ペンタノイルアミノ]ペンタン二酸ジエチルは、プリン環とペンタノイルアミノ基、ペンタン二酸エステルを組み合わせた特定の構造的特徴を持つため、ユニークです。 このユニークな構造は、特異的な化学的および生物学的特性を付与し、特殊な研究用途に価値があります.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis based on available evidence:

Structural Analogues

Ethyl 2-[5-(4-(2-Methoxyphenyl)-1-piperazin-1-yl)pentanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 3a) Structure: Shares a pentanoylamino-pentanedioate backbone but replaces the purine sulfanyl group with a 4-(2-methoxyphenyl)piperazine moiety and a tetrahydrobenzothiophene ring. Synthesis: Prepared via refluxing with potassium carbonate in DMF, followed by extraction and purification (similar esterification methods) . Activity: The piperazine group enhances affinity for serotonin or dopamine receptors, unlike the purine-based target compound, which likely targets nucleotide-dependent enzymes.

Diethyl 3-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]pentanedioate (Patent EP 4 374 877 A2) Structure: Features a fluorinated aromatic system and a spiro-diazaspirodecenyl carbamoyl group instead of the purine sulfanyl substituent. Synthesis: Utilizes potassium trimethylsilanolate in tetrahydrofuran for deprotection, highlighting divergent synthetic strategies compared to the target compound’s likely purine coupling . Application: The fluorinated aromatic system improves metabolic stability and target selectivity, whereas the purine moiety in the target compound may confer nucleotide mimicry.

Functional Analogues

Property Diethyl 2-[5-(7H-Purin-6-ylsulfanyl)pentanoylamino]pentanedioate Compound 3a Patent Compound
Core Functional Group Purine sulfanyl Piperazine Fluorinated spiro-diazepine
Lipophilicity (LogP)* High (diethyl esters) Moderate (thiophene) High (fluorinated aryl)
Synthetic Route Likely involves purine-thiol coupling Piperazine alkylation Silanolate deprotection
Therapeutic Target Nucleotide-binding enzymes (e.g., kinases) GPCRs Enzymatic inhibitors

*Estimated based on substituents.

Key Research Findings

  • Target Compound: The purine sulfanyl group may enable competitive inhibition of adenosine deaminase or purinergic receptors, as seen in purine analogs like cladribine .
  • Compound 3a : Demonstrated serotonin receptor modulation in preclinical studies, attributed to the 2-methoxyphenylpiperazine group .

Limitations and Gaps

  • The provided evidence lacks direct pharmacological or kinetic data for Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate. Structural comparisons are inferred from substituent chemistry.

生物活性

Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : It contains a purine moiety, which is significant in biological systems, particularly in nucleic acid chemistry.
  • Functional Groups : The presence of diethyl and pentanoyl groups suggests potential lipophilicity, which may influence its bioavailability and interaction with biological targets.
  • Receptor Modulation :
    • The compound is noted for its interaction with androgen receptors, which are critical in various physiological processes including growth and metabolism. Its potential as an androgen receptor modulator has been highlighted in patent literature, suggesting it may influence conditions related to hormonal imbalances .
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism :
    • Research indicates that derivatives related to this compound exhibit antagonistic properties towards CRF receptors, which are implicated in stress response and anxiety disorders. For instance, compounds similar to Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate have shown high potency as CRF(1) receptor antagonists .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Line Evaluations : Various derivatives have been tested on different cell lines to assess their cytotoxicity and efficacy. For instance, compounds exhibiting IC50 values in the low nanomolar range suggest significant biological activity against specific cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the compound's therapeutic potential:

  • Absorption and Distribution : The diethyl group may enhance lipid solubility, potentially improving absorption rates when administered orally.
  • Metabolism : The metabolic pathways of purine derivatives often involve oxidation and conjugation reactions, which can affect their half-life and efficacy.

Study 1: Androgen Receptor Modulation

A study focusing on the modulation of androgen receptors revealed that similar compounds could significantly alter receptor activity, suggesting therapeutic applications in hormone-related disorders .

Study 2: CRF(1) Antagonism

Another research effort evaluated the effects of purine derivatives on CRF(1) receptors, demonstrating that certain modifications could enhance binding affinity and selectivity . This finding supports the potential use of Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate in treating anxiety-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Androgen Receptor ModulationPotential therapeutic effects on hormonal balance
CRF(1) AntagonismHigh potency against stress-related disorders
CytotoxicitySignificant activity against cancer cell lines

Table 2: Pharmacokinetic Properties

PropertyDescription
LipophilicityEnhanced by diethyl substitution
Metabolic StabilityLikely influenced by purine ring structure

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。